Compound Description: This compound, designated as (S)-17b in the paper, acts as a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms []. In vitro, it demonstrates significant inhibitory activity against human myelodysplastic syndrome (SKM-1) cell lines. This compound effectively increases intracellular acetyl-histone H3 and P21 levels, leading to G1 cell cycle arrest and apoptosis. Additionally, (S)-17b exhibits favorable oral antitumor activity in SKM-1 xenograft models, with enhanced efficacy observed in mice with intact immune systems compared to those with thymus deficiencies. The compound also possesses a promising pharmacokinetic profile in ICR mice and SD rats, minimal interspecies metabolic variability, and low inhibition of the human ether-à-go-go (hERG) channel [].
Compound Description: This compound is Imatinib, a tyrosine kinase inhibitor widely utilized as a therapeutic agent for leukemia treatment []. It specifically targets and inhibits the activity of tyrosine kinases. Imatinib has a polytopic structure and has been primarily characterized in its piperazin-1-ium salt forms [].
Compound Description: This compound, identified as AP24534 (also known as Ponatinib), is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant []. It demonstrates low nanomolar IC50 values against both native and mutated forms of BCR-ABL. AP24534 effectively inhibits the proliferation of Ba/F3 cell lines expressing either the native or T315I mutant BCR-ABL. Oral administration of AP24534 significantly extends the survival of mice injected with Ba/F3 cells expressing BCR-ABL(T315I). These findings, along with a favorable ADME profile, support its potential as a treatment for CML, including cases resistant to existing therapies [].
Compound Description: This compound, known as CHMFL-ABL/KIT-155, is a potent type II inhibitor of both ABL and c-KIT dual kinases []. It inhibits purified ABL and c-KIT kinase with IC50 values of 46 nM and 75 nM, respectively []. In KINOMEscan assays, CHMFL-ABL/KIT-155 exhibited high selectivity (S Score (1) = 0.03) at a concentration of 1 μM against a panel of 468 kinases/mutants []. The compound displays robust antiproliferative activity against BCR-ABL/c-KIT-driven CML/GISTs cancer cell lines. Mechanistically, it blocks BCR-ABL/c-KIT-mediated signaling pathways, leading to cell cycle arrest and apoptosis induction. CHMFL-ABL/KIT-155 exhibits favorable oral pharmacokinetic properties and effectively inhibits tumor growth in xenograft mouse models using K562 (CML) and GIST-T1 (GISTs) cells [].
Compound Description: RGH-237 is a novel selective dopamine D3 receptor partial agonist proposed as a potential therapeutic for cocaine addiction []. It exhibits nanomolar affinity for human (Ki = 6.7 nM) and rat (Ki = 1.6 nM) D3 receptors with an intrinsic activity of approximately 50% []. RGH-237 displays high selectivity for D3 receptors, showing several hundredfold selectivity over the D2 receptor. It exhibits moderate (100–250 nM) binding affinity for 5-HT1A receptors and non-selective opiate receptors [].
Compound Description: GR-55562 is a compound investigated for its binding affinity and functional activity at cloned human 5-HT1D, h5-HT1D, and h5-HT1A receptors []. It is structurally similar to its O-methylated analog, 3-[3-(N,N-dimethylamino)propyl]-4-methoxy-N-[4-(pyridin-4-yl)phenyl]benzamide (3a), which acts as a neutral antagonist at h5-HT1B receptors [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.